![molecular formula C8H7Cl2NO2 B11950973 Methyl 2,5-dichlorophenylcarbamate CAS No. 51422-78-7](/img/structure/B11950973.png)
Methyl 2,5-dichlorophenylcarbamate
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Overview
Description
Methyl 2,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including agriculture, analytical chemistry, and environmental research. This compound is particularly noted for its potential use in fungicide delivery systems and chiral separation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
1. Agriculture:
Methyl 2,5-dichlorophenylcarbamate is primarily recognized for its potential as a fungicide . Its mechanism of action likely involves the inhibition of key enzymes in fungal cells, disrupting essential metabolic processes. Studies suggest that compounds with similar structures demonstrate significant antifungal properties, making this compound a candidate for agricultural applications aimed at controlling fungal pathogens .
2. Analytical Chemistry:
In analytical chemistry, this compound is utilized for chiral separations . Its ability to interact with chiral molecules enhances its utility in separating enantiomers during chromatographic processes. Research has demonstrated that chiral stationary phases based on derivatives of this compound can achieve significant enantioselectivity, which is essential for the analysis of pharmaceuticals and other chiral substances .
3. Biological Research:
The compound has been studied for its potential biological activities , including antimicrobial and antifungal properties. Ongoing research aims to explore its effectiveness in various biological systems and its potential therapeutic applications in medicine .
Case Study 1: Agricultural Efficacy
A study conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against several fungal pathogens affecting crops. The research involved field trials where varying concentrations of the compound were applied to infected plants. Results indicated a significant reduction in fungal populations and improved crop yields compared to untreated controls.
Case Study 2: Chiral Separation
In an experimental setup focusing on chiral separations using this compound-based stationary phases, researchers achieved high enantioselectivity in separating flavanone glycosides. The study highlighted the compound's role in enhancing resolution during liquid chromatography processes, showcasing its importance in pharmaceutical analysis .
Comparative Data Table
Application Field | Specific Use | Observed Benefits |
---|---|---|
Agriculture | Fungicide | Effective control of fungal pathogens |
Analytical Chemistry | Chiral separations | High enantioselectivity in chromatography |
Biological Research | Antimicrobial studies | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: A widely used fungicide with a similar carbamate structure.
Methyl 2,5-dichlorophenethylcarbamate: Another compound with structural similarities, used in similar applications.
Uniqueness
Methyl 2,5-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which enhances its chiral recognition ability and potential fungicidal activity. This makes it particularly valuable in applications requiring high specificity and efficacy .
Biological Activity
Methyl 2,5-dichlorophenylcarbamate (MDPC) is a compound of significant interest due to its biological activity, particularly in agricultural applications as a potential fungicide. This article explores the compound's biological mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₇Cl₂NO₂
- SMILES : COC(=O)NC1=C(C=CC(=C1)Cl)Cl
- InChIKey : TXBKUCFNWHGXCP-UHFFFAOYSA-N
MDPC features a dichlorophenyl group attached to a carbamate functional group, which enhances its stability and reactivity. The presence of chlorine substituents at the 2 and 5 positions on the phenyl ring is crucial for its biological activity.
MDPC's biological activity primarily involves its interaction with specific enzymes or cellular processes:
- Fungicidal Activity : MDPC is believed to inhibit key enzymes essential for fungal growth, disrupting metabolic pathways critical for survival. This mechanism is similar to that of other carbamate pesticides, which often target acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal cellular functions in pests.
Biological Activity Studies
Research has highlighted MDPC's antifungal properties through various studies:
-
Antifungal Efficacy :
- MDPC has shown significant activity against several fungal pathogens, making it a candidate for agricultural fungicides. Its effectiveness is attributed to its ability to interfere with the synthesis of essential biomolecules within fungal cells.
- Chiral Separations :
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
MDPC shares similarities with other carbamate compounds but exhibits unique features due to its specific substitution pattern:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-chlorophenylcarbamate | Different chlorination pattern | Moderate fungicidal activity |
Methyl 3,5-dichlorophenylcarbamate | Similar structure with different positions | Enhanced antifungal properties |
Ethyl 2,6-dichlorophenylcarbamate | Different alkyl chain | Notable insecticidal activity |
The dichloro substitution pattern significantly influences the biological reactivity and efficacy of these compounds.
Properties
CAS No. |
51422-78-7 |
---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
TXBKUCFNWHGXCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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